molecular formula C9H9NOS2 B14269192 5-Methoxy-3-methyl-1,3-benzothiazole-2(3H)-thione CAS No. 138107-42-3

5-Methoxy-3-methyl-1,3-benzothiazole-2(3H)-thione

Cat. No.: B14269192
CAS No.: 138107-42-3
M. Wt: 211.3 g/mol
InChI Key: RZAOTRKQJDYGIP-UHFFFAOYSA-N
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Description

5-Methoxy-3-methyl-1,3-benzothiazole-2(3H)-thione is an organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-3-methyl-1,3-benzothiazole-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminothiophenol with a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction conditions may vary, but typically involve heating the reactants in a solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, industrial processes would need to consider factors such as cost, safety, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3-methyl-1,3-benzothiazole-2(3H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of materials with specific properties, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 5-Methoxy-3-methyl-1,3-benzothiazole-2(3H)-thione would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound of the benzothiazole family.

    2-Mercaptobenzothiazole: Known for its use in rubber vulcanization.

    6-Methoxybenzothiazole: Studied for its biological activities.

Uniqueness

5-Methoxy-3-methyl-1,3-benzothiazole-2(3H)-thione is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. These substituents may enhance its solubility, stability, and interaction with molecular targets compared to other benzothiazole derivatives.

Properties

CAS No.

138107-42-3

Molecular Formula

C9H9NOS2

Molecular Weight

211.3 g/mol

IUPAC Name

5-methoxy-3-methyl-1,3-benzothiazole-2-thione

InChI

InChI=1S/C9H9NOS2/c1-10-7-5-6(11-2)3-4-8(7)13-9(10)12/h3-5H,1-2H3

InChI Key

RZAOTRKQJDYGIP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)OC)SC1=S

Origin of Product

United States

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